4-(9H-芴-2-基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

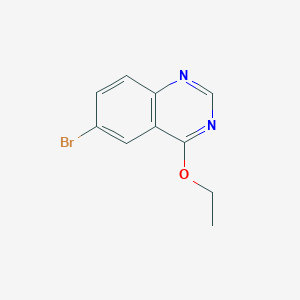

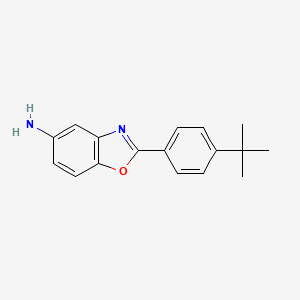

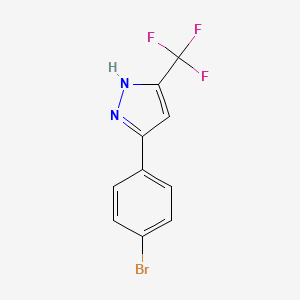

The compound “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a fluorene moiety (a polycyclic aromatic hydrocarbon) attached to a thiazole ring (a heterocyclic compound containing sulfur and nitrogen) via an amine linkage .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic synthesis . For instance, a related compound, “9,9-bis(4-hydroxyphenyl) fluorene”, can be synthesized through a condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids .Molecular Structure Analysis

The molecular structure of this compound would likely feature the planar, aromatic fluorene core with the thiazole ring attached at the 4-position. The exact geometry would depend on the specific synthesis conditions and any substituents present .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorene and thiazole moieties. Fluorene compounds are known to undergo oxidation reactions , while thiazoles can participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Fluorene compounds are typically crystalline solids with high melting points, while the presence of the thiazole ring might influence its solubility and reactivity .科学研究应用

Biofilm Inhibition

The compound has shown potential in inhibiting biofilm formation, which is a significant concern in medical devices and implants. Biofilms can lead to persistent infections and are often resistant to antibiotics. The application of this compound in creating coatings or treatments for medical equipment could significantly reduce the risk of biofilm-associated infections .

Antibacterial Activity

Research indicates that derivatives of fluorene, like the one , have antibacterial properties. This opens up possibilities for the compound to be used in the development of new antibiotics, especially for combating drug-resistant strains of bacteria. The compound’s efficacy against Pseudomonas sp. has been particularly noted .

Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are known for their application in OLEDs. The specific structure of “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” could be utilized in the development of new OLED materials that offer better performance in terms of brightness, efficiency, and lifespan .

Polymer Synthesis

The compound’s structure suggests its utility in polymer synthesis, particularly in the creation of polymers with specific optical properties. This could be beneficial in developing new materials for lenses, filters, or light-sensitive applications .

作用机制

Target of Action

Fluorene derivatives have been known to interact with various biological targets, including enzymes and receptors

Mode of Action

It is known that fluorene derivatives can interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins . The specific interactions of this compound with its targets would need to be determined through experimental studies.

Biochemical Pathways

Fluorene derivatives have been shown to influence various biochemical pathways, depending on their specific targets

Pharmacokinetics

The bioavailability of this compound would depend on these properties, which can be influenced by factors such as the compound’s chemical structure and the physiological conditions of the body .

Result of Action

Fluorene derivatives have been shown to exhibit various biological activities, such as antimicrobial and anticancer effects . The specific effects of this compound would need to be determined through experimental studies.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall biological activity .

安全和危害

未来方向

属性

IUPAC Name |

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZSNYCMULKIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353090 |

Source

|

| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

299438-56-5 |

Source

|

| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)